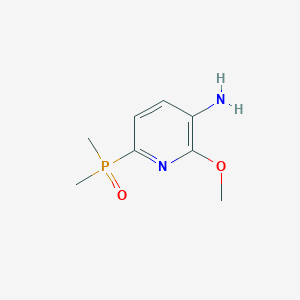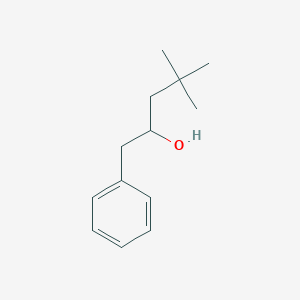
4,4-Dimethyl-1-phenylpentan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl-1-phenylpentan-2-ol is an organic compound with the molecular formula C13H20O. It is a secondary alcohol characterized by a phenyl group attached to the second carbon of a pentane chain, which also has two methyl groups attached to the fourth carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-phenylpentan-2-ol can be achieved through several methods. One common approach involves the aldol condensation of cinnamaldehyde or hydrocinnamaldehyde with propanal, followed by hydrogenation over ruthenium and nickel-supported catalysts . The reaction conditions typically include a molar ratio of starting materials of 1:1, 36% aqueous solution of sodium hydroxide at a 0.1:1 molar ratio to cinnamaldehyde, and methanol in a molar ratio of cinnamaldehyde to methanol of 1:13. The resulting product is then hydrogenated using different Ru/C and Ni/SiO2 catalysts under hydrogen pressure of 10 MPa and a temperature of 120°C .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Dimethyl-1-phenylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 4,4-Dimethyl-1-phenylpentan-2-one.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: 4,4-Dimethyl-1-phenylpentan-2-one.
Reduction: Various alcohols or hydrocarbons depending on the specific conditions.
Substitution: Compounds with different functional groups replacing the hydroxyl group.
Wissenschaftliche Forschungsanwendungen
4,4-Dimethyl-1-phenylpentan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4,4-Dimethyl-1-phenylpentan-2-ol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with enzymes and proteins. The compound’s effects are mediated through its ability to undergo various chemical reactions, influencing biological processes and chemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenylpentan-2-ol: Similar structure but lacks the two methyl groups on the fourth carbon.
2,4-Dimethyl-4-phenylpentan-2-ol: Similar structure with variations in the position of the methyl groups.
4,4-Dimethyl-1-phenylpentan-3-one: The ketone analog of 4,4-Dimethyl-1-phenylpentan-2-ol
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the phenyl group and the two methyl groups on the pentane chain contribute to its reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
40541-10-4 |
|---|---|
Molekularformel |
C13H20O |
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
4,4-dimethyl-1-phenylpentan-2-ol |
InChI |
InChI=1S/C13H20O/c1-13(2,3)10-12(14)9-11-7-5-4-6-8-11/h4-8,12,14H,9-10H2,1-3H3 |
InChI-Schlüssel |
MBRZYUHBFJXHNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(CC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


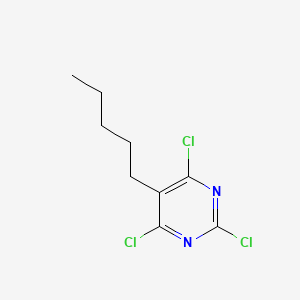
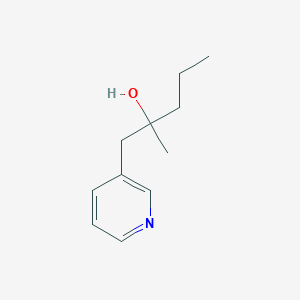
![2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol](/img/structure/B13997937.png)

![2-(2-amino-1H-benzo[d]imidazol-1-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B13997944.png)
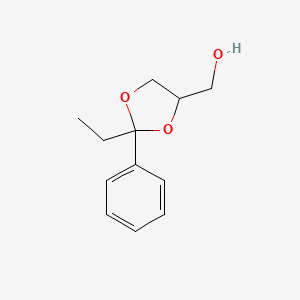
![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-ethylbenzamide](/img/structure/B13997954.png)
![4,4-Bis(4-{[(3-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B13997962.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-amine](/img/structure/B13997966.png)

